molecular formula C20H18N4O2S B2355115 19-morpholin-4-yl-9-thia-1,11,20-triazapentacyclo[10.8.0.03,10.04,8.013,18]icosa-3(10),4(8),11,13,15,17,19-heptaen-2-one CAS No. 380453-55-4

19-morpholin-4-yl-9-thia-1,11,20-triazapentacyclo[10.8.0.03,10.04,8.013,18]icosa-3(10),4(8),11,13,15,17,19-heptaen-2-one

Cat. No.: B2355115
CAS No.: 380453-55-4
M. Wt: 378.45
InChI Key: XTNMKCPXZCMVQE-UHFFFAOYSA-N
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Description

5-morpholino-10,11-dihydrocyclopenta[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8(9H)-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple fused rings, including morpholine, cyclopentane, thieno, pyrimido, and phthalazinone moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 5-morpholino-10,11-dihydrocyclopenta[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8(9H)-one typically involves multi-step synthetic routes. One common approach starts with the preparation of the thieno[2,3-d]pyrimidine core, which is then subjected to various functionalization reactions to introduce the morpholine and cyclopentane groups. The final step often involves cyclization to form the phthalazinone ring. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

5-morpholino-10,11-dihydrocyclopenta[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8(9H)-one undergoes a variety of chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Biology: The compound exhibits significant biological activity, including antimicrobial, antiviral, and anticancer properties, making it a valuable candidate for drug development.

    Medicine: Due to its biological activity, it is being investigated for therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes

Mechanism of Action

The mechanism of action of 5-morpholino-10,11-dihydrocyclopenta[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8(9H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, disrupting key biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

5-morpholino-10,11-dihydrocyclopenta[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8(9H)-one can be compared with other similar heterocyclic compounds, such as:

Properties

IUPAC Name

19-morpholin-4-yl-9-thia-1,11,20-triazapentacyclo[10.8.0.03,10.04,8.013,18]icosa-3(10),4(8),11,13,15,17,19-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c25-20-16-14-6-3-7-15(14)27-19(16)21-17-12-4-1-2-5-13(12)18(22-24(17)20)23-8-10-26-11-9-23/h1-2,4-5H,3,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNMKCPXZCMVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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